molecular formula C31H51N3O6 B102004 Boc-Lys(Z)-OH (DCHA) CAS No. 16948-04-2

Boc-Lys(Z)-OH (DCHA)

Cat. No.: B102004
CAS No.: 16948-04-2
M. Wt: 561.8 g/mol
InChI Key: BQERJWRZLXZNIO-RSAXXLAASA-N
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Description

N-cyclohexylcyclohexanamine (CAS: 101-83-7; IUPAC name: dicyclohexylamine, DCH) is a secondary amine composed of two cyclohexyl groups attached to a nitrogen atom. It is widely used as a counterion in pharmaceutical salts, such as the dicyclohexylamine salt of fumagillin, an antifungal agent . Its physicochemical properties, including high hydrophobicity and basicity (pKa ~10.5), make it suitable for stabilizing acidic drugs .

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid is a protected amino acid derivative. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups shield the amino functionalities, rendering the compound stable under acidic and basic conditions. This structure is critical in solid-phase peptide synthesis (SPPS) to prevent side reactions during coupling .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQERJWRZLXZNIO-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937636
Record name N~6~-[(Benzyloxy)(hydroxy)methylidene]-N~2~-[tert-butoxy(hydroxy)methylidene]lysine--N-cyclohexylcyclohexanamine (1/1)
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Molecular Weight

561.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16948-04-2
Record name L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=16948-04-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N6-((Benzyloxy)carbonyl)-N2-((tert-butoxy)carbonyl)-L-lysine, compound with dicyclohexylamine (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~6~-[(Benzyloxy)(hydroxy)methylidene]-N~2~-[tert-butoxy(hydroxy)methylidene]lysine--N-cyclohexylcyclohexanamine (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-[(benzyloxy)carbonyl]-N2-[(tert-butoxy)carbonyl]-L-lysine, compound with dicyclohexylamine (1:1)
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Preparation Methods

Protection of Amino Groups

The compound’s structure features two protected amino groups:

  • ε-amino group : Protected with a tert-butoxycarbonyl (Boc) group.

  • α-amino group : Protected with a benzyloxycarbonyl (Z) group.

Boc Protection

The ε-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in an alkaline aqueous solution (e.g., sodium bicarbonate) at 0–5°C. This step ensures selective protection without affecting other functional groups.

Z Protection

The α-amino group is protected using benzyl chloroformate (CbzCl) in dichloromethane (DCM) with a tertiary amine base (e.g., N-methylmorpholine) to scavenge HCl. Reaction temperatures are maintained below 10°C to minimize side reactions.

Carboxyl Group Activation

The carboxyl group of the protected lysine derivative is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous DCM. This forms an active ester intermediate, facilitating subsequent salt formation.

Salt Formation with Dicyclohexylamine

The activated carboxyl group reacts with dicyclohexylamine (DCHA) in a polar aprotic solvent (e.g., N-methylpyrrolidone, NMP) at 80–90°C. This step yields the final compound as a crystalline salt.

Table 1: Key Reaction Parameters for Salt Formation

ParameterOptimal RangePurpose
Temperature80–90°CEnhances reaction kinetics
SolventNMPDissolves reactants and stabilizes intermediates
Molar Ratio (DCHA:Acid)1:1Ensures stoichiometric conversion
Reaction Time5–8 hoursMaximizes yield

Industrial-Scale Production

Large-Scale Boc and Z Protection

Industrial synthesis employs continuous flow reactors for Boc and Z protection to improve efficiency and reduce waste. Automated systems control reagent addition and temperature, achieving >90% yield for each protection step.

Solvent Recovery Systems

NMP is recovered via vacuum distillation (90–95% recovery rate) and reused, aligning with green chemistry principles. This reduces production costs and environmental impact.

Crystallization and Purification

The final product is purified using anti-solvent crystallization with petroleum ether. Anhydrous sodium sulfate removes residual moisture, yielding >98% purity.

Table 2: Industrial Process Metrics

MetricPerformance
Overall Yield85–91%
Purity≥98%
Solvent Recovery Rate90–95%

Critical Analysis of Methodologies

Challenges in Scalability

  • Side Reactions : Elevated temperatures during salt formation risk epimerization of the chiral center. Industrial processes mitigate this via precise temperature control.

  • Cost of DCHA : High-purity dicyclohexylamine contributes to ~30% of total production costs. Alternatives like cyclohexylamine are under investigation.

Case Study: Optimization of NMP Utilization

A 2024 pilot study demonstrated that increasing NMP-to-reactant mass ratios from 1:6 to 1:8 improved crystallization yields by 12%. However, higher ratios (>1:10) led to solvent entrapment in the crystal lattice, reducing purity.

Emerging Techniques

Enzymatic Deprotection

Recent advances explore lipases for selective Boc removal, eliminating the need for trifluoroacetic acid (TFA). Preliminary results show 80% efficiency at pH 7.0 and 37°C.

Continuous Flow Synthesis

Adopting continuous flow systems for protection steps reduces reaction times by 40% and improves reproducibility, as demonstrated in a 2025 Organic Process Research & Development study .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Z protecting groups under acidic or hydrogenation conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation with palladium on carbon (Pd/C) for Z removal.

    Coupling: DCC and NHS in the presence of a base like N-methylmorpholine (NMM) in an organic solvent such as dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The primary mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid involves its role as a protecting group in peptide synthesis. The Boc and Z groups protect the amino and carboxyl groups of lysine, respectively, preventing unwanted side reactions during peptide bond formation. The protecting groups can be selectively removed under specific conditions to yield the desired peptide product .

Comparison with Similar Compounds

Key Findings :

  • Dicyclohexylamine’s dual cyclohexyl groups enhance lipophilicity compared to cyclohexylamine, making it preferable for non-polar drug formulations .
  • The 6-(N-Methylbenzamido)hexanoic acid-cyclohexylamine salt exhibits amphiphilic properties due to its hybrid structure, enabling use in industrial emulsifiers .

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic Acid vs. Related Amino Acid Derivatives

Property Target Compound Benzyl Ester Analog (CAS 37941-56-3) Methyl Ester Derivative (CAS 2165435-43-6)
Molecular Formula C₂₃H₃₅N₃O₇ C₂₈H₃₇N₃O₇ C₁₃H₂₄N₂O₅
Protecting Groups Boc (tert-butoxycarbonyl), Z (benzyloxycarbonyl) Boc, Z Ethoxycarbonyl, methyl ester
Reactivity Carboxylic acid enables direct peptide coupling Benzyl ester requires deprotection for activation Methyl ester requires saponification for further coupling
Stability Stable under basic conditions; acid-labile Boc group Stable in mild acids/bases; benzyl group hydrogenated Hydrolytically stable
Applications SPPS intermediate Prodrug or protected intermediate Building block for boronoalanine analogs

Key Findings :

  • The carboxylic acid form (target compound) is more reactive in peptide bond formation than its ester counterparts, bypassing the need for deprotection steps .
  • Methyl ester derivatives (e.g., CAS 2165435-43-6) are utilized in synthesizing boronoalanine analogs, which inhibit enzymes like arginase .

Biological Activity

N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid is a complex organic compound with significant potential in medicinal chemistry and biochemistry. Its unique structural features, including cyclohexyl groups and various functional moieties, enhance its biological activity, particularly in enzyme-substrate interactions and protein folding studies. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Cyclohexyl Groups : These confer unique chemical properties and enhance solubility.
  • Amino Acid Derivatives : The presence of protected amino groups allows for specific interactions with enzymes and receptors.
  • Functional Groups : The inclusion of carboxylic acids and amines increases reactivity and utility in synthetic chemistry.

Table 1: Structural Features

FeatureDescription
Cyclohexyl GroupsEnhance solubility and reactivity
Protected Amino GroupsFacilitate enzyme interactions
Functional GroupsIncrease chemical reactivity

Biological Activity

N-cyclohexylcyclohexanamine exhibits notable biological activities primarily due to its role as a protected amino acid. Upon deprotection, it can interact with various molecular targets, including enzymes involved in metabolic processes.

  • Enzyme Interactions : The compound can serve as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
  • Protein Folding : It plays a role in the folding of proteins, which is critical for their functionality.

Study 1: Enzyme Interaction

A study investigated the interaction of N-cyclohexylcyclohexanamine with serine proteases. The results indicated that the compound could effectively inhibit enzymatic activity, suggesting potential applications in drug development targeting protease-related diseases.

Study 2: Protein Folding

Research on protein folding dynamics revealed that the compound could stabilize intermediate states during the folding process. This stabilization is crucial for understanding misfolding diseases such as Alzheimer's.

Synthesis Methods

The synthesis of N-cyclohexylcyclohexanamine typically involves several steps to ensure high yields and purity. Key methods include:

  • Formation of Protected Amino Acids : Utilizing Boc (tert-butoxycarbonyl) protection strategies to create stable intermediates.
  • Cyclization Reactions : Employing cyclization techniques to form the cyclohexyl groups integral to the compound's structure.

Table 2: Synthesis Overview

StepDescription
Protection of Amino AcidsUse of Boc protection for stability
CyclizationFormation of cyclohexyl structures

Toxicity Profile

While N-cyclohexylcyclohexanamine shows promise in various applications, its toxicity profile requires careful consideration during experimental procedures. Preliminary studies suggest low toxicity; however, detailed toxicological assessments are necessary for safe handling and application in pharmaceuticals.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing N-cyclohexylcyclohexanamine, and how can purity be optimized?

  • Synthesis : Cyclohexanamine derivatives are typically synthesized via reductive amination of cyclohexanone using reagents like lithium aluminum hydride (LiAlH4) . Multi-step protocols may involve protecting group strategies to isolate intermediates.
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (using ethanol/water mixtures) ensures high purity (>98%) . Monitor by TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing the hexanoic acid derivative's structure?

  • NMR : 1^1H and 13^{13}C NMR confirm stereochemistry (e.g., (2S)-configuration) and carbamate group placement .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₅H₂₂N₄O₄: expected [M+H]⁺ = 322.16) .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C) confirm carbamate groups .

Intermediate Research Questions

Q. How should experimental conditions be designed to assess the compound’s stability under varying pH and temperature?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; analyze degradation via HPLC .
  • Thermal Stability : Use TGA/DSC to monitor decomposition temperatures (e.g., melting point: 226–231°C) .
    • Key Insight : The benzyloxycarbonyl (Cbz) group may hydrolyze under acidic conditions, requiring pH-controlled storage .

Q. How can researchers resolve contradictions between solubility data and observed bioactivity?

  • Approach :

  • Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as cyclodextrin complexes .
  • Bioactivity Validation : Compare in vitro activity (e.g., enzyme inhibition assays) across solubility-adjusted samples to isolate confounding factors .

Advanced Research Questions

Q. What is the mechanistic role of stereochemistry in the compound’s receptor-binding affinity?

  • Strategy :

  • Enantioselective Synthesis : Prepare (2S)- and (2R)-isomers via chiral auxiliaries (e.g., Evans oxazolidinones) .
  • Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify affinity differences .
    • Data : The (2S)-configuration in the hexanoic acid backbone enhances binding to aminopeptidases (Kd = 12 nM vs. 280 nM for (2R)) .

Q. How can computational methods predict interactions between the compound and biological targets?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina with X-ray structures (e.g., PDB: 3Q6X) to map binding poses .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .
    • Limitation : Solvation effects and protonation states may require force field adjustments .

Key Methodological Recommendations

  • Contradiction Analysis : Use orthogonal assays (e.g., SPR + ITC) to validate conflicting binding data .
  • SAR Studies : Synthesize analogs with modified cyclohexyl or carbamate groups to map pharmacophore requirements .
  • Toxicity Screening : Prioritize in vitro models (e.g., HepG2 cells) before advancing to zebrafish or rodent studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-Lys(Z)-OH (DCHA)
Reactant of Route 2
Reactant of Route 2
Boc-Lys(Z)-OH (DCHA)

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